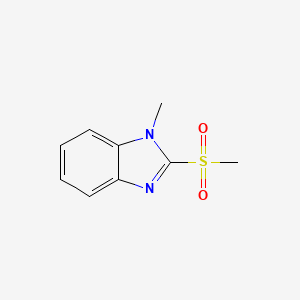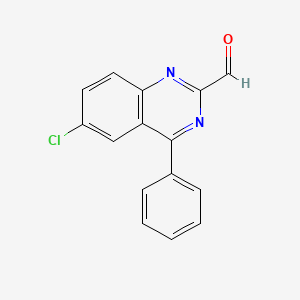
N-(4-Chlorphenyl)glycin
Übersicht
Beschreibung
N-(4-Chlorophenyl)glycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a glycine moiety substituted with a 4-chlorophenyl group
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
N-(4-Chlorophenyl)glycine is an antimalarial drug that has been shown to have significant antimalarial activity in a number of human cell lines . It is believed to work by blocking the electron transport chain .
Mode of Action
The mode of action of N-(4-Chlorophenyl)glycine involves its interaction with the electron transport chain. By blocking this chain, N-(4-Chlorophenyl)glycine leads to the production of reactive oxygen species and the disruption of mitochondrial membrane potential .
Biochemical Pathways
The biochemical pathways affected by N-(4-Chlorophenyl)glycine are primarily those involved in the electron transport chain. The disruption of this chain can lead to a cascade of downstream effects, including the production of reactive oxygen species and the disruption of mitochondrial membrane potential .
Pharmacokinetics
It is known that the drug has an activation energy (ea) of 92 kcal/mol and a reaction solvation energy (s0) of -147 kcal/mol . N-(4-Chlorophenyl)glycine also reacts with hydroxide solution and chloride to produce inorganic acid as a byproduct .
Result of Action
The result of the action of N-(4-Chlorophenyl)glycine is the disruption of the electron transport chain, leading to the production of reactive oxygen species and the disruption of mitochondrial membrane potential . This disruption can lead to cell death, which is why N-(4-Chlorophenyl)glycine is effective as an antimalarial drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(4-Chlorophenyl)glycine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzylamine with glyoxylic acid. The reaction typically proceeds under acidic conditions, and the product is isolated through crystallization.
Industrial Production Methods: In an industrial setting, N-(4-Chlorophenyl)glycine can be produced via a multi-step process. The initial step involves the chlorination of benzene to produce 4-chlorobenzene. This intermediate is then subjected to nitration, reduction, and subsequent reaction with glycine under controlled conditions to yield the final product.
Types of Reactions:
Oxidation: N-(4-Chlorophenyl)glycine can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of N-(4-Chlorophenyl)glycine can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: 4-chlorobenzoic acid.
Reduction: 4-chlorophenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
N-(4-Chlorophenyl)glycine can be compared with other similar compounds such as:
N-(4-Bromophenyl)glycine: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
N-(4-Methylphenyl)glycine:
N-(4-Nitrophenyl)glycine: The presence of a nitro group can significantly alter the compound’s reactivity and biological effects.
Uniqueness: N-(4-Chlorophenyl)glycine is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and potential biological activities that differ from its analogs.
Eigenschaften
IUPAC Name |
2-(4-chloroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWALJUXKWWBNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282445 | |
| Record name | N-(4-Chlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-90-7 | |
| Record name | 5465-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why did the Strecker synthesis fail to produce α-(4-pyridyl)-N-(4-chlorophenyl)glycine?
A1: The Strecker synthesis, while versatile for many amino acids, faltered in this specific case. Research [] indicates that the presence of the electron-withdrawing 4-pyridyl group hindered the reaction. Instead of the desired amino acid, the reaction yielded 4-pyridinecarboxanilide. This suggests that the Strecker synthesis might not be suitable for amino acids with strong electron-withdrawing substituents.
Q2: How does the structure of N-phenylglycine analogues affect their performance in dentin bonding?
A2: The study [] investigated N-(4-chlorophenyl)-glycine (NCPG), N-methyl-N-(4-chlorophenyl)-glycine (NMNCPG), and N-(3,4-dichlorophenyl)-glycine (NDCPG) in a dentin-bonding protocol. The results showed that electron-withdrawing chlorine substituents on the aromatic ring influenced both the bonding strength and the effective concentration range of these compounds. Specifically, NMNCPG, with a methyl group also attached to the nitrogen, showed superior bonding strength compared to NCPG and NDCPG. This highlights the impact of even subtle structural modifications on the material properties and potential applications of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















